molecular formula C23H39NO5S B1240142 Leukotriene E3 CAS No. 79494-05-6

Leukotriene E3

Cat. No.: B1240142
CAS No.: 79494-05-6
M. Wt: 441.6 g/mol
InChI Key: KRTWHKZMWCZCIK-VRZYSOTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leukotriene E3 (LTE3) is a member of the cysteinyl leukotriene (CysLT) family of eicosanoid inflammatory mediators, derived from 8,11,14-Eicosatrienoic acid via the 5-Lipoxygenase pathway . Like other cysteinyl leukotrienes (LTC4, LTD4), LTE3 is a potent signaling molecule that exerts its effects through G protein-coupled receptor binding, leading to changes in intracellular calcium and cAMP levels, which in turn regulate transcriptional activity and cellular motility . Its primary research applications are in the study of inflammatory and allergic diseases, particularly asthma . In the context of asthma pathophysiology, cysteinyl leukotrienes like LTE3 are known to cause bronchoconstriction, increase vascular permeability, stimulate mucus secretion in the airways, and promote the recruitment of eosinophils and other leukocytes, thereby sustaining the inflammatory response . Research into this compound provides critical insights into the 5-lipoxygenase pathway and the role of eicosanoids in mediating immune and inflammatory responses, offering valuable opportunities for developing targeted pharmacotherapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

79494-05-6

Molecular Formula

C23H39NO5S

Molecular Weight

441.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid

InChI

InChI=1S/C23H39NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h9-13,16,19-21,25H,2-8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1

InChI Key

KRTWHKZMWCZCIK-VRZYSOTLSA-N

SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Isomeric SMILES

CCCCCCCC/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Other CAS No.

79494-05-6

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Role in Allergic Inflammation

Recent studies have demonstrated that LTE3 plays a crucial role in the resolution of allergic airway inflammation. It has been shown to regulate the activity of BLT1R (a receptor for leukotriene B4) and selectively influence cytokine release from dendritic cells, thereby facilitating the resolution phase of allergic reactions . This suggests that LTE3 may be beneficial in conditions such as asthma and allergic rhinitis.

Implications in Tumor Microenvironments

Leukotrienes, including LTE3, have been implicated in modulating tumor-associated inflammation. They influence the tumor microenvironment by promoting angiogenesis and immune cell recruitment, which can affect tumor progression and metastasis . Research indicates that targeting leukotriene pathways may offer new strategies for cancer therapy, particularly in managing inflammation-related cancers.

Anti-Inflammatory Applications

The anti-inflammatory properties of LTE3 have led to its investigation as a potential therapeutic target in various inflammatory diseases. Inhibitors of leukotriene synthesis or action are being explored for their efficacy in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

COVID-19 Research

Recent findings have suggested that leukotriene inhibitors may play a role in managing COVID-19 by mitigating cytokine storms associated with severe cases . The use of montelukast, a leukotriene receptor antagonist, has been proposed to reduce inflammation and improve outcomes in patients with low oxygen saturation levels.

Case Studies and Clinical Research

Table 1: Summary of Key Studies on Leukotriene E3 Applications

Study ReferenceFocus AreaFindings
Allergic InflammationLTE3 facilitates resolution of airway inflammation by regulating dendritic cell function.
Tumor MicroenvironmentLTE3 modulates immune responses that can influence tumor growth and metastasis.
COVID-19 TreatmentMontelukast shows promise in reducing severe inflammatory responses in COVID-19 patients.
Chronic InflammationInvestigating LTE3 as a therapeutic target for managing asthma and COPD symptoms.

Comparison with Similar Compounds

Comparative Analysis of Leukotriene E3 and Related Compounds

Key Observations :

  • Precursor Specificity: LTE3 and LTE4 differ in their fatty acid origins (EPA vs. arachidonic acid (AA)), leading to distinct double-bond configurations and inflammatory potentials .
  • Receptor Binding : While LTE4 strongly activates CysLT1/2 receptors (contributing to bronchoconstriction in asthma), LTE3 exhibits weaker binding, suggesting divergent physiological roles .
  • Enzymatic Pathways : All cysteinyl leukotrienes (LTC3, LTD3, LTE3) share biosynthetic enzymes with their 4-series counterparts but diverge in substrate specificity .

Functional and Pathophysiological Differences

Pro-Inflammatory vs. Anti-Inflammatory Effects
  • LTE3 : Associated with mild pro-inflammatory activity in psoriasis, where elevated serum levels correlate with disease severity . However, EPA-derived 5-series leukotrienes (e.g., LTB5) are generally weaker inducers of inflammation compared to AA-derived 4-series compounds (e.g., LTB4) . This dichotomy suggests context-dependent roles for LTE3.
  • LTE4 : A potent mediator of bronchoconstriction, vascular permeability, and mucus secretion in asthma .
Metabolic Pathways

Clinical and Therapeutic Implications

  • LTE3 in Disease : Elevated LTE3 levels in psoriasis highlight its role in chronic inflammation, possibly through interactions with nuclear receptors involved in fibrogenesis .

Preparation Methods

Substrate Utilization and Enzymatic Pathways

LTE3 biosynthesis begins with the oxygenation of 5,8,11-eicosatrienoic acid (ETA) by 5-lipoxygenase (5-LOX) in the presence of Ca²⁺ and ionophore A23187. In rat basophilic leukemia (RBL-1) cells, this process generates the unstable epoxide intermediate leukotriene A3 (LTA3), which is subsequently conjugated with glutathione by LTC3 synthase to form leukotriene C3 (LTC3). Sequential enzymatic cleavage by γ-glutamyl transpeptidase and dipeptidase converts LTC3 to LTD3 and finally to LTE3 (Fig. 1).

Table 1: Enzymatic Conversion Steps in LTE3 Biosynthesis

IntermediateEnzyme InvolvedProductCatalytic Requirement
LTA3LTC3 synthaseLTC3Glutathione, Ca²⁺
LTC3γ-Glutamyl transpeptidaseLTD3pH 7.4, 37°C
LTD3DipeptidaseLTE3Absence of L-cysteine

Modulation of LTE3 Yield via L-Cysteine and Inhibitors

The addition of L-cysteine significantly enhances the conversion of LTC3 to LTD3 but inhibits further degradation of LTD3 to LTE3. For instance, incubations of RBL-1 cells with 10 mM L-cysteine increased LTD3 levels by 80% while reducing LTE3 formation by 60%. Conversely, omitting L-cysteine allows endogenous dipeptidases to fully process LTD3 into LTE3, achieving a final yield of 12.5 nmol per 10⁶ cells over 60 minutes. Acivicin, a γ-glutamyl transpeptidase inhibitor, blocks LTC3-to-LTD3 conversion, making it useful for stabilizing LTC3 during large-scale production.

Large-Scale Production and Optimization

Cell Culture Conditions

RBL-1 cells are incubated at 37°C under 5% CO₂ in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Stimulation with 2.5 µM ionophore A23187 and 50 µM ETA induces maximal LTE3 production within 30–60 minutes.

Table 2: Optimal Conditions for LTE3 Biosynthesis

ParameterOptimal ValueEffect on LTE3 Yield
Ionophore A231872.5 µM3.2-fold increase
ETA concentration50 µMSaturation kinetics
Incubation time60 minutes95% conversion

Harvesting and Initial Processing

Post-incubation, cells are centrifuged at 300 × g for 5 minutes to separate the supernatant, which contains LTE3 and its precursors. Acidification to pH 3.5 with 2 N HCl precipitates proteins, followed by centrifugation at 10,000 × g for 2 minutes to clarify the solution.

Purification of this compound

Solid-Phase Extraction (SPE)

C18 reverse-phase columns preconditioned with ethanol and water are used to isolate LTE3. After loading the acidified supernatant, columns are washed with 15% ethanol and hexane to remove lipids, followed by elution with 10 mL ethyl acetate. LTE3 recovery exceeds 85% when spiked with tritiated LTE3 as a tracer.

Table 3: Solid-Phase Extraction Protocol

StepReagentVolumePurpose
Column activationEthanol10 mLRemove hydrophobic impurities
EquilibrationDeionized water10 mLPrepare for sample loading
Sample loadingAcidified supernatantVariableBind LTE3 to C18 matrix
Wash15% ethanol10 mLRemove polar contaminants
ElutionEthyl acetate10 mLElute LTE3

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min. LTE3 elutes at 14.2 minutes, confirmed by UV absorption at 280 nm and comparison with synthetic standards.

Analytical Validation

Enzyme Immunoassay (EIA)

A competitive EIA using monoclonal anti-cysteinyl leukotriene antibodies quantifies LTE3 with a detection limit of 7.8 pg/mL. Cross-reactivity with LTD3 and LTC3 is <2%, ensuring specificity .

Q & A

Q. What experimental methodologies are recommended for isolating and quantifying Leukotriene E₃ (LTE₃) in biological samples?

LTE₃, a cysteinyl leukotriene derived from 8,11,14-eicosatrienoic acid via the 5-lipoxygenase pathway , requires sensitive analytical techniques due to its low physiological concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, offering specificity for distinguishing LTE₃ from structurally similar eicosanoids like LTE₄. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to enrich LTE₃ while removing phospholipids .
  • Internal standards : Deuterated analogs (e.g., LTE₃-d5) to correct for matrix effects .
  • Validation : Linearity (1–100 pg/mL), intraday/interday precision (<15% CV), and recovery rates (>80%) must be reported .

Example Workflow :

StepMethodParameters
ExtractionSPE (C18)Acidified methanol elution, pH 3.0
SeparationLC (C18 column)Gradient: 0.1% formic acid in H₂O → acetonitrile
DetectionMS/MS (MRM mode)m/z 440.2 → 319.1 (LTE₃), 445.2 → 324.1 (LTE₃-d5)

Q. How does the biosynthesis pathway of LTE₃ differ from other leukotrienes, and what enzymes are critical for its regulation?

LTE₃ is synthesized via the 5-lipoxygenase (5-LOX) pathway but originates from eicosatrienoic acid (ETA) instead of arachidonic acid (AA). Key enzymatic steps include:

  • 5-LOX activation : Requires Ca²⁺-dependent translocation to the nuclear membrane, where it oxidizes ETA to LTA₃ .
  • LTC₃ synthase : Conjugates LTA₃ with glutathione to form LTC₃, which is metabolized to LTE₃ by gamma-glutamyl transpeptidase .
  • Competitive inhibition : The absence of a double bond at C14 in ETA reduces substrate affinity for 5-LOX compared to AA, leading to lower LTE₃ yields .

Contradictions in Literature : Some studies suggest nuclear localization of 5-LOX enhances LTE₃ synthesis , while others emphasize cytosolic activity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding LTE₃'s role in fibrogenesis versus its anti-inflammatory effects?

Discrepancies arise from model-specific outcomes:

  • Pro-fibrotic effects : In murine lung fibrosis models, LTE₃ upregulates TGF-β1 via cysteinyl leukotriene receptor 1 (CysLT₁R), promoting collagen deposition (PMID: 16574479) .
  • Anti-inflammatory effects : In human airway epithelial cells, LTE₃ inhibits NF-κB signaling by competing with LTE₄ for CysLT₁R binding (PMID: 15896193) .

Methodological Recommendations :

  • Use isoform-specific inhibitors (e.g., montelukast for CysLT₁R) to dissect receptor-mediated pathways.
  • Compare results across species (e.g., human vs. murine primary cells) and validate with CRISPR/Cas9-knockout models .

Q. What are the limitations of current in vitro models for studying LTE₃'s pharmacokinetics, and how can they be addressed?

Common limitations include:

  • Short half-life : LTE₃ is rapidly metabolized in plasma (t₁/₂ < 5 min), complicating steady-state measurements .
  • Lack of selective probes : Most antibodies cross-react with LTE₄, necessitating MS-based detection .

Innovative Approaches :

  • Microfluidic systems : Mimic in vivo shear stress and cellular interactions to stabilize LTE₃ .
  • Stable isotope tracing : Use ¹³C-labeled ETA to track LTE₃ synthesis in real time .

Methodological Standards

  • Ethical reporting : Disclose all conflicts of interest and validate datasets via public repositories (e.g., Metabolomics Workbench) .
  • Reproducibility : Include raw chromatograms, MS spectra, and statistical codes in supplementary materials .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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